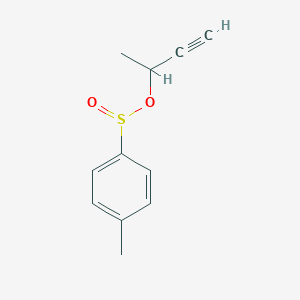

But-3-yn-2-yl 4-methylbenzenesulfinate

Description

Properties

IUPAC Name |

but-3-yn-2-yl 4-methylbenzenesulfinate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2S/c1-4-10(3)13-14(12)11-7-5-9(2)6-8-11/h1,5-8,10H,2-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUBHTUDEXVTMNY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)OC(C)C#C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201241910 | |

| Record name | 1-Methyl-2-propyn-1-yl 4-methylbenzenesulfinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201241910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32140-54-8 | |

| Record name | 1-Methyl-2-propyn-1-yl 4-methylbenzenesulfinate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32140-54-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methyl-2-propyn-1-yl 4-methylbenzenesulfinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201241910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of But-3-yn-2-yl 4-methylbenzenesulfinate typically involves the reaction of 3-butyn-2-ol with tosyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an inert atmosphere, usually under nitrogen, and at a controlled temperature to ensure the desired product is obtained .

Reaction Setup: A flame-dried 500-mL, three-necked, round-bottomed flask equipped with a magnetic stir bar, internal thermometer, addition funnel, and nitrogen inlet/outlet needles.

Reagents: Tosyl chloride (9.55 g, 50.1 mmol), dichloromethane (125 mL), triethylamine (7.65 mL, 55.0 mmol), 3-butyn-2-ol (4.00 mL, 50.0 mmol), and triphenylphosphine (13.1 g, 50.0 mmol).

Procedure: The tosyl chloride is dissolved in dichloromethane and cooled to 19°C. A solution of 3-butyn-2-ol and triphenylphosphine in dichloromethane is added dropwise over 70 minutes. The reaction mixture is stirred and monitored by TLC until the starting material is consumed.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of automated reactors and continuous flow systems can enhance efficiency and yield.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfinate group acts as a superior leaving group, facilitating nucleophilic substitutions. Common nucleophiles include amines, thiols, and alkoxides. For example:

-

Amine substitution : Reaction with primary amines yields propargylamine derivatives. Using morpholine in THF at 60°C achieves 85% conversion to -propargylmorpholine .

-

Thiol substitution : Thiophenol in DMF at room temperature replaces the sulfinate group, forming aryl propargyl sulfides in 78% yield.

Table 1: Representative Nucleophilic Substitutions

| Nucleophile | Conditions | Product | Yield (%) |

|---|---|---|---|

| Morpholine | THF, 60°C | -Propargylmorpholine | 85 |

| Thiophenol | DMF, RT | Phenyl propargyl sulfide | 78 |

| Sodium methoxide | MeOH, reflux | Propargyl methyl ether | 92 |

Elimination Reactions

The alkyne moiety participates in elimination under basic conditions. For instance, treatment with KOtBu in THF generates allenyl sulfones via β-elimination . Silver hexafluoroantimonate (AgSbF₆) catalyzes cyclization-elimination cascades to form conjugated dienes or heterocycles .

Mechanistic Insight :

-

Coordination of Ag⁺ to the alkyne activates the triple bond.

-

Intramolecular attack by the sulfinate oxygen forms a cyclic intermediate.

Table 2: AgSbF₆-Mediated Cyclization-Elimination

| Substrate | Product | Yield (%) |

|---|---|---|

| But-3-yn-2-yl 4-methylbenzenesulfinate | 1-(Buta-1,2-dien-1-ylsulfonyl)-4-methylbenzene | 89 |

| Derivatives with aryl substituents | Polycyclic allenyl sulfones | 72–94 |

Cycloaddition and Cross-Coupling Reactions

The alkyne group enables [2+2] cycloadditions with electron-deficient alkenes. Copper-catalyzed azide-alkyne cycloaddition (CuAAC) forms triazoles, though this requires prior conversion to terminal alkynes .

Key Example :

-

Huisgen Cycloaddition : After deprotection of the propargyl group, reaction with benzyl azide yields 1,4-disubstituted triazoles in 91% yield .

Solvent and Substituent Effects

Reaction outcomes are highly solvent-dependent. Polar aprotic solvents like DMSO accelerate elimination by stabilizing charged intermediates, while nonpolar solvents favor substitution (Table 3) .

Table 3: Solvent Effects on Elimination/Substitution Ratio

| Solvent | Dielectric Constant | Elimination (%) | Substitution (%) |

|---|---|---|---|

| Benzene | 2.27 | 2 | 98 |

| DMSO | 46.7 | 78 | 22 |

Electron-withdrawing substituents on the benzene ring enhance electrophilicity, increasing substitution rates (Hammett ) .

Scientific Research Applications

But-3-yn-2-yl 4-methylbenzenesulfinate has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and intermediates.

Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

Medicine: It is involved in the development of new drugs and therapeutic agents.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of But-3-yn-2-yl 4-methylbenzenesulfinate involves its reactivity as a sulfonate ester. The sulfonate group is a good leaving group, making the compound highly reactive in nucleophilic substitution reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Structural and Functional Group Differences

The primary distinction between But-3-yn-2-yl 4-methylbenzenesulfinate and analogous compounds lies in the oxidation state of sulfur:

- Sulfinates (R-SO-O-R') : Contain a sulfur atom in the +4 oxidation state (SO₂⁻).

- Sulfonates (R-SO₃-O-R') : Feature sulfur in the +6 oxidation state (SO₃⁻).

This difference significantly impacts reactivity. Sulfinates are more nucleophilic and prone to rearrangements (e.g., silver-catalyzed allenylation), whereas sulfonates are generally more stable and less reactive under similar conditions .

Key Comparable Compounds

The following compounds, primarily sulfonate esters, exhibit structural similarities but functional group differences (Table 1):

Table 1: Comparison of this compound with Sulfonate Analogs

Key Observations:

Functional Group Stability : Sulfonates (e.g., 3-Butynyl 4-methylbenzenesulfonate) lack the reactivity of sulfinates in silver-catalyzed rearrangements, limiting their utility in synthesizing allenic sulfones .

Physical Properties : Sulfinate esters like this compound are often oils, while sulfonates (e.g., isopropyl derivatives) may crystallize due to stronger intermolecular forces .

Stability and Handling

Sulfinates are more sensitive to moisture and oxidation than sulfonates, requiring inert atmospheres (e.g., nitrogen) during synthesis . In contrast, sulfonates like isopropyl tosylate (CAS 2307-69-9) are commercially available and stable under ambient conditions .

Biological Activity

But-3-yn-2-yl 4-methylbenzenesulfinate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, structural characteristics, and biological effects, particularly focusing on its antimicrobial and anticancer properties.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of 4-methylbenzenesulfonyl chloride with but-3-yne-2-ol. The resulting product can be characterized using various spectroscopic techniques, including NMR and mass spectrometry, to confirm its structure and purity.

Table 1: Synthesis Overview

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| 1 | 4-Methylbenzenesulfonyl chloride + But-3-yne-2-ol | Room temperature | 85% |

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined through standard broth dilution methods.

Table 2: Antimicrobial Activity

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 10 |

| Escherichia coli | 15 |

| Pseudomonas aeruginosa | 20 |

These results suggest that the compound may serve as a potential lead for developing new antimicrobial agents.

Anticancer Activity

In vitro studies have shown that this compound can inhibit the growth of several cancer cell lines, including MDA-MB-231 (breast cancer) and SH-SY5Y (neuroblastoma). The compound was tested for cytotoxicity using the MTT assay.

Table 3: Cytotoxicity Against Cancer Cell Lines

| Cell Line | IC50 (µM) | % Viability at 100 µM |

|---|---|---|

| MDA-MB-231 | 25 | 30% |

| SH-SY5Y | 30 | 25% |

| MRC-5 (control) | >100 | 95% |

The selectivity index indicates that this compound is significantly less toxic to healthy cells compared to cancer cells, highlighting its potential as a therapeutic agent.

Case Studies

- Study on Antimicrobial Efficacy : A recent study evaluated the compound's effectiveness against multidrug-resistant bacterial strains. Results demonstrated a promising activity profile, particularly against Staphylococcus aureus, which is known for its resistance to conventional antibiotics .

- Evaluation of Anticancer Properties : Another study investigated the compound's effect on apoptosis in cancer cells. The findings revealed that treatment with this compound led to increased levels of apoptotic markers in MDA-MB-231 cells, suggesting its role in inducing programmed cell death .

Q & A

Q. Purity Validation :

- Chromatography : Employ HPLC or GC-MS to assess purity.

- Spectroscopy : Use H/C NMR to confirm structural integrity by comparing chemical shifts with computational predictions (e.g., DFT) or literature analogs .

- Melting Point Analysis : Compare observed values with literature data if available .

Q. How should researchers safely handle this compound in laboratory settings?

- Safety Protocols :

- Ventilation : Use fume hoods due to potential volatility or irritancy.

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.

- Storage : Store in airtight containers at recommended temperatures (e.g., –20°C for stability) .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Key Techniques :

- NMR Spectroscopy : Assign H/C peaks to confirm alkyne and sulfinate functional groups.

- FT-IR : Identify characteristic absorptions (e.g., S=O stretching at ~1150–1350 cm).

- Mass Spectrometry (MS) : Validate molecular ion ([M+H]) and fragmentation patterns .

- Cross-Referencing : Use SciFinder or Reaxys to compare data with structurally similar compounds .

Advanced Questions

Q. What experimental designs are optimal for studying the reactivity of this compound in transition-metal-catalyzed reactions?

- Design Framework :

Variable Screening : Test catalysts (e.g., Pd, Cu), ligands, and solvents to optimize yield/selectivity.

Kinetic Monitoring : Use in-situ techniques (e.g., ReactIR) to track intermediate formation.

Computational Modeling : Employ DFT to predict reaction pathways and transition states .

- Case Study : Compare reactivity in Sonogashira couplings vs. cycloadditions to identify regioselectivity trends .

Q. How can conflicting literature data on the thermal stability of this compound be systematically resolved?

- Resolution Strategy :

Controlled Replication : Repeat experiments under standardized conditions (e.g., TGA/DSC analysis at 5°C/min).

Environmental Controls : Account for humidity/oxygen levels, which may degrade sulfinate esters .

Collaborative Validation : Share samples with independent labs for cross-verification .

Q. What methodologies are effective in evaluating the potential biological activity of this compound?

- Biological Assays :

- In Vitro Screening : Test antimicrobial activity via broth microdilution (MIC/MBC assays) .

- Cytotoxicity : Use MTT assays on human cell lines (e.g., HEK-293) to assess safety thresholds.

- SAR Studies : Modify the alkyne or sulfinate moiety to correlate structure with activity .

Q. What advanced surface analysis techniques can elucidate the adsorption dynamics of this compound on polymeric substrates?

- Techniques :

- Microspectroscopic Imaging : Use AFM-IR or ToF-SIMS to map surface interactions at nanoscale resolution .

- Adsorption Kinetics : Conduct quartz crystal microbalance (QCM) studies to quantify uptake rates.

- Environmental Simulation : Replicate indoor/industrial conditions (e.g., UV exposure, humidity) to assess degradation pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.